molecular formula C11H20O3 B1296550 Ethyl 6-oxononanoate CAS No. 4144-59-6

Ethyl 6-oxononanoate

Cat. No. B1296550
CAS RN: 4144-59-6
M. Wt: 200.27 g/mol
InChI Key: NXLGAXQMRZRNRB-UHFFFAOYSA-N
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Description

Ethyl 6-oxononanoate is a chemical compound with the IUPAC name ethyl 6-oxononanoate . It has a molecular weight of 200.28 and its molecular formula is C11H20O3 . It appears as a light yellow oil .


Molecular Structure Analysis

The InChI code for Ethyl 6-oxononanoate is 1S/C11H20O3/c1-3-7-10(12)8-5-6-9-11(13)14-4-2/h3-9H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 6-oxononanoate is a light yellow oil . Its molecular weight is 200.28 and its molecular formula is C11H20O3 .

Safety And Hazards

Safety data sheets suggest that exposure to Ethyl 6-oxononanoate should be avoided. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

For more detailed information, it’s recommended to refer to peer-reviewed papers and technical documents related to Ethyl 6-oxononanoate .

properties

IUPAC Name

ethyl 6-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-7-10(12)8-5-6-9-11(13)14-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLGAXQMRZRNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338862
Record name Ethyl 6-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxononanoate

CAS RN

4144-59-6
Record name Nonanoic acid, 6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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